Cas no 1270402-49-7 (2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol)

2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol structure
1270402-49-7 structure
商品名:2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
CAS番号:1270402-49-7
MF:C8H9BrClNO
メガワット:250.52016043663
CID:5583205
PubChem ID:77130451

2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-AMINO-2-(4-BROMO-2-CHLOROPHENYL)ETHAN-1-OL
    • 2-amino-2-(4-bromo-2-chlorophenyl)ethanol
    • Benzeneethanol, β-amino-4-bromo-2-chloro-
    • 1270402-49-7
    • Y12968
    • EN300-1896860
    • 2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
    • インチ: 1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2
    • InChIKey: RFVRBZJGTWJDRC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)Cl)C(CO)N

計算された属性

  • せいみつぶんしりょう: 248.95560g/mol
  • どういたいしつりょう: 248.95560g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.644±0.06 g/cm3(Predicted)
  • ふってん: 374.9±37.0 °C(Predicted)
  • 酸性度係数(pKa): 12.20±0.10(Predicted)

2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1896860-0.5g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
0.5g
$1014.0 2023-09-18
Enamine
EN300-1896860-2.5g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
2.5g
$2071.0 2023-09-18
Enamine
EN300-1896860-5.0g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
5g
$2650.0 2023-06-02
Enamine
EN300-1896860-5g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
5g
$3065.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1795136-1g
2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7 98%
1g
¥7358.00 2024-08-09
Enamine
EN300-1896860-0.25g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
0.25g
$972.0 2023-09-18
Enamine
EN300-1896860-1.0g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
1g
$914.0 2023-06-02
Enamine
EN300-1896860-0.1g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
0.1g
$930.0 2023-09-18
Enamine
EN300-1896860-10g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
10g
$4545.0 2023-09-18
Enamine
EN300-1896860-0.05g
2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
1270402-49-7
0.05g
$888.0 2023-09-18

2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol 関連文献

2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-olに関する追加情報

Research Brief on 2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS: 1270402-49-7): Recent Advances and Applications

The compound 2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS: 1270402-49-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthetic routes, biological activities, and applications in drug discovery.

Recent studies have highlighted the versatility of 2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol as a building block for the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with improved pharmacokinetic profiles. The compound's unique structural features, including the presence of both amino and hydroxyl groups, enable its incorporation into diverse molecular scaffolds, enhancing binding affinity and selectivity.

In addition to its role in drug synthesis, 2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol has been investigated for its direct biological effects. A recent in vitro study revealed its moderate inhibitory activity against certain kinases involved in inflammatory pathways, suggesting potential applications in the treatment of autoimmune diseases. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.

From a synthetic chemistry perspective, advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of 2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol. A 2022 report in Organic Letters described a novel chiral catalyst system that achieves high enantioselectivity (up to 98% ee) for this compound, addressing previous challenges related to racemization during synthesis.

Looking ahead, the pharmaceutical industry is exploring the potential of 2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol as a precursor for next-generation antibiotics. Preliminary computational studies indicate that derivatives of this compound may exhibit activity against multidrug-resistant bacterial strains, although experimental validation is still ongoing. Researchers are also investigating its use in targeted drug delivery systems, leveraging its functional groups for conjugation with nanoparticles or antibodies.

In conclusion, 2-amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol (CAS: 1270402-49-7) represents a promising compound with multifaceted applications in drug discovery and development. Continued research efforts are expected to uncover additional therapeutic potentials and optimize its synthetic accessibility for large-scale production. This brief underscores the importance of this molecule in contemporary chemical biology research and its potential to contribute to future pharmaceutical innovations.

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